![molecular formula C10H13ClF3N B123154 Norfenfluramine hydrochloride CAS No. 673-18-7](/img/structure/B123154.png)
Norfenfluramine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Norfenfluramine hydrochloride, a derivative of the amphetamine family, primarily targets serotonin and norepinephrine receptors . It is a potent agonist of the 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . These receptors play a crucial role in the regulation of mood, appetite, and sleep .
Mode of Action
Norfenfluramine interacts with its targets by releasing serotonin and norepinephrine . This interaction leads to an increase in extracellular serotonin levels, modulation of serotonergic and other neurologic receptors, and control of neurotransmission . The compound’s action on the 5-HT 2B receptors on heart valves leads to a characteristic pattern of heart failure following proliferation of cardiac fibroblasts on the tricuspid valve, known as cardiac fibrosis .
Biochemical Pathways
The primary biochemical pathway affected by Norfenfluramine involves the serotonin and norepinephrine neurotransmitter systems . By acting as a releasing agent for these neurotransmitters, Norfenfluramine affects the balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .
Pharmacokinetics
Norfenfluramine is metabolized primarily in the liver by various cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5 . This metabolism results in the formation of the major active metabolite norfenfluramine and several other minor inactive metabolites . The pharmacokinetics of Norfenfluramine involves rapid metabolism to norfenfluramine, which is also pharmacologically active .
Result of Action
The result of Norfenfluramine’s action is an increase in extracellular serotonin levels, which can effectively treat pharmacoresistant seizures . Its action on 5-ht 2b receptors on heart valves can lead to cardiac fibrosis, a pattern of heart failure following the proliferation of cardiac fibroblasts on the tricuspid valve .
Biochemical Analysis
Biochemical Properties
Norfenfluramine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It behaves as a serotonin and norepinephrine releasing agent . It is also a potent agonist for 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . This interaction with the serotonin receptors plays a significant role in its biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmission . It increases extracellular serotonin levels, which can have various effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on gene expression. It is a substrate for the SERT transporter, and the transport of this compound results in a reversal of SERT transport and an increase in extracellular 5-HT .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, plasma elimination half-life values for norfenfluramine in normal adult volunteers are 23 hours . This suggests that the compound has a relatively long-lasting effect on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, (+)-FFA, (−)-FFA and (+)-norFFA displayed significant antiepileptic effects in a preclinical model . This suggests that these compounds actively contribute to the clinical efficacy of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5 to yield the major active metabolite norfenfluramine and several other minor inactive metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a substrate for the SERT transporter . The transport of this compound results in a reversal of SERT transport and an increase in extracellular 5-HT .
Preparation Methods
The synthesis of norfenfluramine hydrochloride involves several steps:
Hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile: This step produces 2-(3-(trifluoromethyl)phenyl)acetic acid.
Reaction with acetic anhydride and a catalyst: This step converts the acid to 1-(3-(trifluoromethyl)phenyl)propan-2-one.
Reductive amination with ethylamine: Using a borohydride reducing agent, this step produces norfenfluramine
Chemical Reactions Analysis
Norfenfluramine hydrochloride undergoes various chemical reactions:
Oxidation: This reaction can lead to the formation of different oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Major Products: The primary products formed from these reactions include various substituted amphetamines and their derivatives
Scientific Research Applications
Pharmacological Profile
Norfenfluramine is a metabolite of fenfluramine, which has been approved for use in the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome. The pharmacokinetics of NFEN reveal that it exhibits higher affinity and agonist activity at serotonin 5-HT2 receptors compared to fenfluramine itself .
Table 1: Pharmacological Properties of Norfenfluramine
Treatment of Epilepsy
NFEN has been studied extensively for its antiseizure effects. Clinical trials have demonstrated its efficacy in reducing seizure frequency in patients with Dravet syndrome, a severe form of epilepsy resistant to conventional treatments . The FDA approved fenfluramine (which metabolizes into NFEN) based on these findings, emphasizing the compound's role in managing refractory seizures.
Case Study: Dravet Syndrome
- Patient Profile : Children aged 2 years and older with Dravet syndrome.
- Outcome : Significant reduction in seizure frequency observed during clinical trials.
- Mechanism : NFEN's action is thought to involve modulation of serotonin receptors, contributing to its antiseizure properties .
Research Findings
Recent studies have focused on the comparative activity of NFEN's enantiomers. Research indicates that the l-enantiomer of norfenfluramine exhibits potent antiseizure activity, significantly more than its d-counterpart. This stereoselectivity suggests that l-norfenfluramine could serve as a safer alternative with reduced side effects compared to racemic fenfluramine .
Table 2: Comparative Efficacy of Norfenfluramine Enantiomers
Enantiomer | Antiseizure Potency (EC50) | Notes |
---|---|---|
l-Norfenfluramine | 1940 ng/g | Higher potency than d-enantiomer |
d-Norfenfluramine | Not determined | Linked to neurotoxicity |
Safety and Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of NFEN. In various animal models, including rats and dogs, studies indicated dose-dependent toxicity, particularly affecting body weight and organ histology at higher doses . These findings highlight the need for careful dosage regulation in clinical settings.
Research Opportunities
- Exploration of l-norfenfluramine as a standalone treatment.
- Long-term safety studies in pediatric populations.
- Mechanistic studies on serotonin receptor interactions.
Comparison with Similar Compounds
Norfenfluramine hydrochloride is similar to other compounds in the amphetamine family, such as:
Fenfluramine: The parent compound, which also acts as a serotonin releasing agent.
Benfluorex: Another compound that metabolizes to norfenfluramine.
Flucetorex: A related compound with similar pharmacological properties
This compound is unique due to its potent agonist activity at multiple serotonin receptors and its significant effects on serotonin and norepinephrine release.
Biological Activity
Norfenfluramine hydrochloride, a metabolite of fenfluramine, has gained attention due to its pharmacological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.
Norfenfluramine is classified as a selective serotonin releasing agent (SSRA) and acts primarily through the stimulation of various serotonin receptor subtypes, particularly 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its chemical structure is characterized by the presence of a trifluoromethyl group, which enhances its binding affinity to these receptors.
- Molecular Formula : CHFN
- Molecular Weight : 203.204 g/mol
- CAS Number : 19036-73-8
The mechanism by which norfenfluramine exerts its effects includes:
- Increased Serotonin Release : It promotes the release of serotonin, leading to enhanced neurotransmission in serotonergic pathways.
- Agonistic Activity : Norfenfluramine acts as an agonist at the 5-HT2B receptor, which is implicated in cardiac fibrosis and other cardiovascular effects.
Pharmacokinetics
Norfenfluramine exhibits significant pharmacokinetic properties that influence its biological activity:
Parameter | Value |
---|---|
Absorption | Bioavailability ~68-74% |
Peak Plasma Concentration | ~22 ng/ml (after oral dose) |
Half-life | ~20 hours |
Metabolism | Primarily hepatic; >75% converted from fenfluramine |
Elimination Route | Renal (urine) |
Norfenfluramine is extensively metabolized in the liver by cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6), with minimal formation of active metabolites in humans. The pharmacokinetic profile indicates that norfenfluramine achieves higher concentrations in the brain compared to plasma, which correlates with its efficacy in seizure models .
Anticonvulsant Activity
Recent studies have highlighted norfenfluramine's potential as an anticonvulsant agent. In animal models, particularly the DBA/2 mouse audiogenic seizure model, norfenfluramine demonstrated significant efficacy:
- ED50 Values :
- Norfenfluramine: 1.2 mg/kg
- d,l-Fenfluramine: 10.2 mg/kg
- l-Fenfluramine: 17.7 mg/kg
These results indicate that norfenfluramine is approximately 9 times more potent than d,l-fenfluramine and significantly more effective than its enantiomers .
Cardiovascular Effects
Despite its therapeutic potential, norfenfluramine's action on the 5-HT2B receptor raises concerns regarding cardiovascular safety. The activation of this receptor has been linked to valvular heart disease and pulmonary hypertension due to fibroblast proliferation in cardiac tissues. This adverse effect was notably observed during the clinical use of fenfluramine as an appetite suppressant .
Case Studies and Clinical Findings
A review of clinical data indicates that while norfenfluramine has shown promise in treating conditions such as epilepsy, its cardiovascular side effects necessitate careful monitoring. For instance:
- In a study assessing the safety profile of fenfluramine and norfenfluramine in patients with epilepsy, it was noted that prolonged use could lead to significant cardiac complications .
- A comparative analysis of l-norfenfluramine against racemic fenfluramine revealed that l-norfenfluramine retained similar anticonvulsant properties but with potentially reduced cardiovascular risks .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDLOFBRTWNFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90986561 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
673-18-7 | |
Record name | Norfenfluramine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfenfluramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORFENFLURAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3005782T7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While Norfenfluramine hydrochloride is a close analog of Fenfluramine, research indicates it might have a distinct impact on brain serotonin (5-HT) levels compared to its parent compound and p-chloroamphetamine. Studies using the accumulation of 5-hydroxytryptophan (5-HTP) after decarboxylase inhibition as a measure of serotonin turnover found that Norfenfluramine, like Fenfluramine and p-chloroamphetamine, led to a decreased accumulation of 5-HTP []. This suggests that all three compounds ultimately decrease serotonin turnover in the brain, although the exact mechanisms and timeframe of these effects might differ between the substances.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.